N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)18-10-13-11-21(20-19-13)16-6-3-9-24-16/h1-6,9,11,15H,7-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHTILGBAXYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling with the benzopyran derivative. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The benzopyran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the triazole ring produces dihydrotriazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial and fungal strains. For instance, a series of thiophene-linked 1,2,4-triazole derivatives demonstrated promising antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cell proliferation pathways. In vitro studies have reported that compounds similar to N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Anti-inflammatory Effects
The anti-inflammatory properties of such compounds are noteworthy. Research has shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Materials Science
Polymer Chemistry
The incorporation of triazole and thiophene units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These compounds can serve as building blocks for functional polymers used in coatings and adhesives due to their ability to form stable cross-links .
Organic Electronics
this compound has potential applications in organic electronics. The unique electronic properties of thiophene and triazole allow for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance charge transport and light emission efficiency .
Agricultural Chemistry
Pesticide Development
The compound's biological activity extends to agricultural applications as a potential pesticide or fungicide. Its structural components may interact with specific biological targets in pests or pathogens, leading to effective pest management solutions without harming beneficial organisms .
Herbicide Properties
Research into the herbicidal activity of triazole derivatives suggests that they may inhibit key enzymes involved in plant growth, making them candidates for development as selective herbicides .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus, Candida albicans |
| Anticancer Properties | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory Effects | Inhibits COX enzymes; reduces pro-inflammatory mediators | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties in polymers |
| Organic Electronics | Used in OLEDs and OPVs for improved charge transport | |
| Agricultural Chemistry | Pesticide Development | Potential use as a pesticide or fungicide |
| Herbicide Properties | Inhibits key enzymes involved in plant growth |
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Computational Analysis
Crystallographic data for such compounds are typically processed using software suites like WinGX and SHELX . For example:
Research Findings and Limitations
- Synthetic Challenges : Like Compound 8, the target compound’s synthesis requires precise control of coupling conditions to avoid side reactions, such as triazole ring decomposition .
- Data Gaps : Comparative potency, solubility, and metabolic stability data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure that integrates a thiophene ring , a triazole ring , and a benzopyran moiety . Its chemical formula is with a molecular weight of 296.37 g/mol. The presence of these functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the preparation of thiophene and triazole intermediates, followed by their coupling with benzopyran derivatives. Common reagents used in these reactions include azides and alkynes to facilitate the formation of the triazole ring through click chemistry .
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against various pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . The incorporation of the thiophene moiety in this compound may enhance its efficacy against microbial strains.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole-containing compounds. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . The mechanism by which this compound exerts its anticancer effects may involve modulation of specific signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a recent study examining various triazole derivatives, it was found that those with thiophene substituents exhibited enhanced activity against fungal pathogens compared to their non-thiophene counterparts. This suggests that the thiophene moiety might play a critical role in the compound's effectiveness .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (T47D). The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors that regulate inflammation and tumor growth. By inhibiting these targets, the compound may exert anti-inflammatory and anticancer effects .
Q & A
Q. What are the common synthetic routes for preparing N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
Cyclization reactions to form the benzopyran core (e.g., using anthranilic acid derivatives and thiophene-carboxylic acid under reflux conditions in benzene or ethanol ).
Click chemistry for triazole ring formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce the 1,2,3-triazole-thiophene moiety .
Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the carboxamide group to the benzopyran scaffold .
Purification often involves recrystallization (e.g., acetone/water mixtures) or column chromatography .
- Table 1: Representative Reaction Conditions
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign shifts to confirm the benzopyran core (e.g., δ 2.5–3.5 ppm for dihydro protons), triazole protons (δ 7.5–8.5 ppm), and thiophene signals (δ 6.8–7.2 ppm) .
- IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and triazole/thiophene ring vibrations .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 422.1) and purity (>98% by HPLC) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole-forming step?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Catalyst loading : Optimize Cu(I) concentrations (0.1–1 mol%) to balance reactivity vs. side reactions .
- Solvent polarity : Test DMF vs. THF/water mixtures to improve regioselectivity .
- Temperature : Microwave-assisted synthesis (50–100°C) reduces reaction time from hours to minutes .
Statistical tools (e.g., ANOVA) can identify significant factors. Contradictory yields in literature (e.g., 60–80% ) may arise from impurities in starting materials; use TLC or inline FTIR for real-time monitoring.
Q. How can contradictory NMR data for the benzopyran moiety be resolved?
- Methodological Answer : Discrepancies in δ values (e.g., dihydro protons at 2.5 vs. 3.2 ppm ) may stem from:
Solvent effects : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts.
Conformational analysis : Use 2D NMR (COSY, NOESY) to identify through-space couplings between benzopyran and triazole groups .
Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal rotational barriers in the amide bond .
Q. What strategies are recommended for evaluating this compound’s biological activity?
- Methodological Answer :
-
In vitro assays :
-
Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
-
Anticancer : MTT assay (IC50) on cancer cell lines (e.g., HeLa, MCF-7) .
-
SAR studies : Modify substituents (e.g., thiophene vs. phenyl on triazole) to correlate structure with activity .
-
Molecular docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or bacterial topoisomerases .
- Table 2: Biological Activity Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| MIC | S. aureus | 8 µg/mL | |
| IC50 | MCF-7 cells | 12 µM |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
